molecular formula C12H12N2O3S B181243 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 329221-75-2

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B181243
CAS No.: 329221-75-2
M. Wt: 264.3 g/mol
InChI Key: ACRJYJHXXHYAJP-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of heterocyclic compounds and has a molecular formula of C13H13N2O3S. DMF has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Applications

Furan-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling, revealing significant antibacterial activities against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study highlighted the compound's effectiveness, especially against NDM-positive bacteria A. baumannii, supported by docking studies and molecular dynamic simulations Siddiqa et al., 2022.

Inhibition of Influenza A Virus

Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. The study demonstrated that specific substitutions on the heterocyclic moiety significantly influenced anti-influenza activity, identifying furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A virus Yongshi et al., 2017.

Synthesis Methodologies

Research into the synthesis methods of furan-carboxamides and related compounds provides insights into their potential applications. For example, Konstantinov et al. (1971) investigated the electrolysis of furan-2-carboxylic acids, leading to the formation of specific N-substituted formamide derivatives, showcasing a method for producing compounds that could have further applications in medicinal chemistry Konstantinov et al., 1971.

Potential as Antiprotozoal Agents

Ismail et al. (2004) synthesized and evaluated the antiprotozoal activity of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, including furan-2-carboxamide derivatives. The compounds exhibited significant DNA affinities and showed promising in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents Ismail et al., 2004.

Safety and Hazards

The safety and hazards associated with “N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” are not specified in the available resources .

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRJYJHXXHYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350085
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329221-75-2
Record name NSC727448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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